

# In-Depth Technical Guide to the Synthesis of C.I. Acid Yellow 199

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Acid Yellow 199

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## Abstract

This technical guide provides a comprehensive overview of the synthesis pathway for C.I. **Acid Yellow 199** (C.I. 14205), a monoazo acid dye. The synthesis involves a two-step process commencing with the preparation of the key intermediate, 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid, followed by its diazotization and subsequent azo coupling with m-Cresol. This document details the chemical reactions, experimental protocols, and relevant data, offering a reproducible methodology for laboratory and potential scale-up applications.

## Introduction

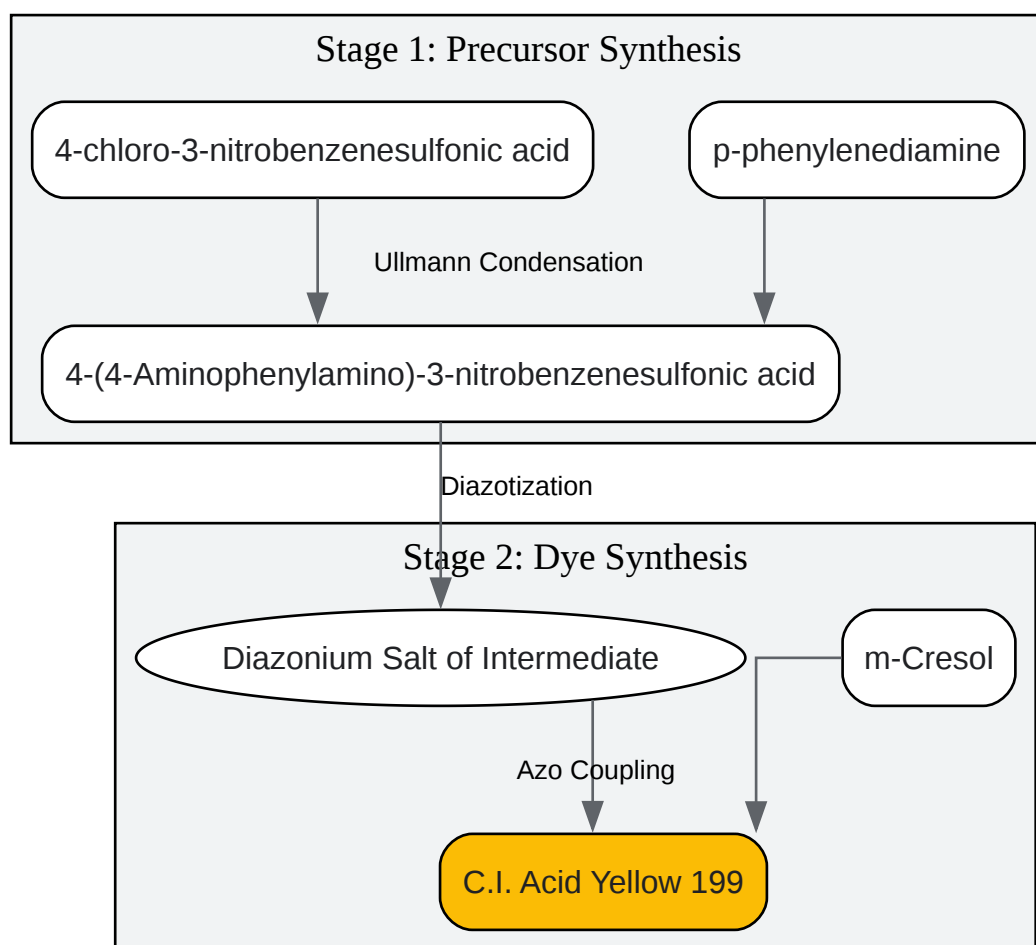
C.I. **Acid Yellow 199** is a water-soluble anionic dye characterized by its bright orange hue.<sup>[1]</sup><sup>[2]</sup> It is primarily utilized in the dyeing of nylon and wool fibers.<sup>[3]</sup><sup>[4]</sup> The synthesis of this dye is a classic example of azo chemistry, a cornerstone of the dyestuff industry. Understanding the intricacies of its synthesis is crucial for process optimization, impurity profiling, and the development of novel analogues. This guide presents a detailed exposition of the synthetic route, beginning with the formation of its essential precursor.

## Overall Synthesis Pathway

The manufacturing process for C.I. **Acid Yellow 199** can be delineated into two primary stages:

Stage 1: Synthesis of 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid. This intermediate is synthesized via a nucleophilic aromatic substitution reaction, specifically an Ullmann condensation, between 4-chloro-3-nitrobenzenesulfonic acid and p-phenylenediamine.

Stage 2: Synthesis of C.I. **Acid Yellow 199**. This stage involves the diazotization of the amino group on the 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid intermediate, followed by an azo coupling reaction with m-Cresol to yield the final dye molecule.



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**Diagram 1:** Overall synthesis pathway of C.I. **Acid Yellow 199**.

## Experimental Protocols

### Stage 1: Synthesis of 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid

This procedure is based on the principles of the Ullmann condensation reaction, where a copper catalyst facilitates the coupling of an aryl halide with an amine.[5]

Reaction:

4-chloro-3-nitrobenzenesulfonic acid + p-phenylenediamine  $\rightarrow$  4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid + HCl

Materials:

Reagent	Molecular Formula	Molar Mass ( g/mol )
4-chloro-3-nitrobenzenesulfonic acid	C <sub>6</sub> H <sub>4</sub> ClNO <sub>5</sub> S	237.62
p-phenylenediamine	C <sub>6</sub> H <sub>8</sub> N <sub>2</sub>	108.14
Copper(I) iodide	CuI	190.45
Potassium carbonate	K <sub>2</sub> CO <sub>3</sub>	138.21
N,N-Dimethylformamide (DMF)	C <sub>3</sub> H <sub>7</sub> NO	73.09

Procedure:

- To a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 4-chloro-3-nitrobenzenesulfonic acid, p-phenylenediamine (1.1 equivalents), and potassium carbonate (2.0 equivalents).
- Add N,N-Dimethylformamide (DMF) as the solvent.
- Add a catalytic amount of Copper(I) iodide.
- Heat the reaction mixture to 120-130°C under a nitrogen atmosphere and maintain for several hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture and pour it into water.

- Acidify with hydrochloric acid to precipitate the product.
- Filter the precipitate, wash with water, and dry to obtain 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid.

## Stage 2: Synthesis of C.I. Acid Yellow 199

This stage involves two classical reactions in azo dye synthesis: diazotization and azo coupling.[6]

Reaction Scheme:

- Diazotization: 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid +  $\text{NaNO}_2$  +  $2\text{HCl}$  → Diazonium salt +  $\text{NaCl}$  +  $2\text{H}_2\text{O}$
- Azo Coupling: Diazonium salt + m-Cresol → C.I. **Acid Yellow 199** +  $\text{HCl}$

Materials:

Reagent	Molecular Formula	Molar Mass ( g/mol )
4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid	$\text{C}_{12}\text{H}_{11}\text{N}_3\text{O}_5\text{S}$	309.30
Sodium nitrite	$\text{NaNO}_2$	69.00
Hydrochloric acid (concentrated)	$\text{HCl}$	36.46
m-Cresol	$\text{C}_7\text{H}_8\text{O}$	108.14
Sodium hydroxide	$\text{NaOH}$	40.00
Sodium chloride	$\text{NaCl}$	58.44

Procedure:

Part A: Diazotization

- In a beaker, create a suspension of 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid in water.
- Add concentrated hydrochloric acid and cool the mixture to 0-5°C in an ice bath with constant stirring.
- In a separate beaker, dissolve sodium nitrite in water.
- Slowly add the sodium nitrite solution to the cooled suspension of the amine, maintaining the temperature between 0-5°C.[7]
- Stir the mixture for an additional 30 minutes at this temperature to ensure complete diazotization. The resulting solution contains the diazonium salt.

#### Part B: Azo Coupling

- In a separate reaction vessel, dissolve m-Cresol in an aqueous solution of sodium hydroxide.
- Cool the m-Cresol solution to 0-5°C in an ice bath.
- Slowly add the freshly prepared cold diazonium salt solution to the cold m-Cresol solution with vigorous stirring.
- Maintain the temperature at 0-5°C and a slightly alkaline pH during the addition to facilitate the coupling reaction.
- Continue stirring for a few hours until the coupling is complete, which can be monitored by the disappearance of the diazonium salt.
- The dye will precipitate from the solution.
- Isolate the C.I. **Acid Yellow 199** by filtration.
- Wash the filter cake with a sodium chloride solution to aid in the removal of impurities.
- Dry the product to obtain C.I. **Acid Yellow 199** as a bright orange powder.[3]

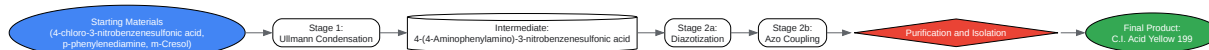
## Data Presentation

While specific quantitative data from a single literature source is not available, the following table provides expected parameters based on general knowledge of azo dye synthesis.

Parameter	Stage 1: Precursor Synthesis	Stage 2: Dye Synthesis
Reactant Molar Ratios		
Amine:Aryl Halide	1.1 : 1	-
Base:Aryl Halide	2 : 1	-
Amine:Sodium Nitrite	-	1 : 1.05
Diazonium Salt:Coupling Agent	-	1 : 1
Reaction Conditions		
Temperature	120-130°C	0-5°C
Solvent	DMF	Water
Expected Yield	70-80%	85-95%
Product Purity	>95% (after purification)	>98% (as commercial dye)

## Logical Workflow

The synthesis of C.I. **Acid Yellow 199** follows a logical progression from simpler, commercially available starting materials to the more complex dye molecule.



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**Diagram 2:** Logical workflow for the synthesis of C.I. **Acid Yellow 199**.

## Conclusion

The synthesis of C.I. **Acid Yellow 199** is a well-established process rooted in fundamental organic chemistry principles. The successful execution of this synthesis requires careful control of reaction conditions, particularly temperature, during the diazotization and coupling steps. The provided protocols offer a detailed framework for the laboratory preparation of this commercially significant dye, providing a basis for further research and development in the field of azo colorants.

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- To cite this document: BenchChem. [In-Depth Technical Guide to the Synthesis of C.I. Acid Yellow 199]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15553251#synthesis-pathway-of-c-i-acid-yellow-199]

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